

Detecting Phosphatidylserine in Viral Infections: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphatidylserines*

Cat. No.: *B1677711*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The externalization of phosphatidylserine (PS) on the surface of enveloped viruses and infected cells, a phenomenon termed "apoptotic mimicry," has emerged as a crucial mechanism in the life cycle of numerous viruses.^{[1][2][3][4]} Normally confined to the inner leaflet of the plasma membrane, the exposure of PS on the outer leaflet serves as an "eat-me" signal for phagocytes to clear apoptotic cells.^[5] Many enveloped viruses exploit this pathway to facilitate their entry into host cells, evade the immune system, and promote their propagation.^{[2][6]}

This document provides detailed application notes and protocols for the detection of phosphatidylserine in the context of viral infection studies. These methodologies are essential for researchers investigating viral entry mechanisms, developing broad-spectrum antiviral therapies, and designing novel viral vectors for gene therapy.

Core Concepts: Apoptotic Mimicry in Viral Infection

Enveloped viruses acquire their lipid envelope by budding from the host cell's plasma membrane or intracellular compartments. During this process, they can incorporate host cell lipids, including PS, into their own envelope.^[3] Viral infection can also induce cellular stress

and activate signaling pathways that lead to the externalization of PS on the infected cell surface, even before the onset of apoptosis.^[7]

This exposed PS on virions and infected cells can then be recognized by a variety of PS receptors (PSRs) on host cells, such as T-cell immunoglobulin and mucin domain (TIM) and Tyro3, Axl, and Mer (TAM) receptor families.^{[1][8][9][10]} This interaction can trigger signaling cascades that promote viral uptake, often through macropinocytosis, and can also dampen the host's innate immune response.^{[2][6]}

Methods for Detecting Phosphatidylserine

Several methods are available for the detection and quantification of exposed PS. The choice of method depends on the specific research question, the sample type (e.g., purified virions, infected cells), and the available instrumentation.

Key PS-Binding Probes and Antibodies:

- Annexin V: A 35-36 kDa calcium-dependent phospholipid-binding protein with a high affinity for PS.^{[5][11]} Fluorescently labeled Annexin V is widely used in flow cytometry and fluorescence microscopy to detect apoptotic cells and PS-exposing virions.
- PSVue®: A family of small-molecule fluorescent probes that bind to PS. They are available with different excitation and emission spectra, making them suitable for various imaging applications.
- pSIVA™ (polarity-Sensitive Indicator of Viability and Apoptosis): An Annexin-based biosensor that only fluoresces when bound to PS in a lipid membrane. This property makes it ideal for real-time imaging of PS externalization without the need for wash steps.^[12]
- Bavituximab: A chimeric monoclonal antibody that targets a complex of PS and β 2-glycoprotein I (β 2GP1).^{[13][14][15]} It can be used for in vivo imaging and as a therapeutic agent.

Data Presentation: Comparison of PS Detection Methods

Method	Principle	Primary Applications	Advantages	Limitations	Binding Affinity (Kd)
Annexin V	Calcium-dependent binding to PS	Flow cytometry, Fluorescence microscopy	Well-established, commercially available in many formats, high affinity	Requires Ca ²⁺ for binding, can bind to intracellular PS in necrotic cells (false positives)	~1 nM[13]
PSVue®	Small molecule binding to PS	In vitro and in vivo fluorescence imaging, Flow cytometry	Cost-effective, compatible with various imaging modalities	Limited quantitative data in virology literature	Not specified
pSIVA™	Annexin-based biosensor, fluoresces upon binding to PS	Real-time live-cell imaging, Flow cytometry	No-wash protocol, enables kinetic studies of PS exposure[12]	Requires live-cell imaging setup	Not specified
Bavituximab	Antibody binding to PS-β2GP1 complex	In vivo imaging, Flow cytometry, ELISA, Antiviral therapy	High specificity for PS-β2GP1, longer half-life in vivo	Requires the presence of β2GP1, larger molecule may have accessibility issues	~1 nM (for the complex) [13]

Experimental Protocols

Protocol 1: Detection of PS on Virus-Infected Cells by Flow Cytometry using Annexin V

This protocol allows for the quantification of PS exposure on the surface of infected cells, providing insights into the progression of viral infection and apoptosis.

Materials:

- Virus-infected and control cells (suspension or adherent)
- Phosphate-Buffered Saline (PBS), Ca²⁺- and Mg²⁺-free
- 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
- Propidium Iodide (PI) or 7-AAD solution (for viability staining)
- Flow cytometer

Procedure:

- Cell Preparation:
 - For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
 - For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin-EDTA as EDTA chelates Ca²⁺, which is required for Annexin V binding.
 - Wash the cells once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

- Transfer 100 µL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 µL of fluorochrome-conjugated Annexin V.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 5 µL of PI or 7-AAD solution.
- Data Acquisition:
 - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within 1 hour.
 - Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with Annexin V only, and cells stained with PI/7-AAD only.

Data Analysis:

- Live cells: Annexin V-negative and PI/7-AAD-negative.
- Early apoptotic/PS-exposing cells: Annexin V-positive and PI/7-AAD-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.

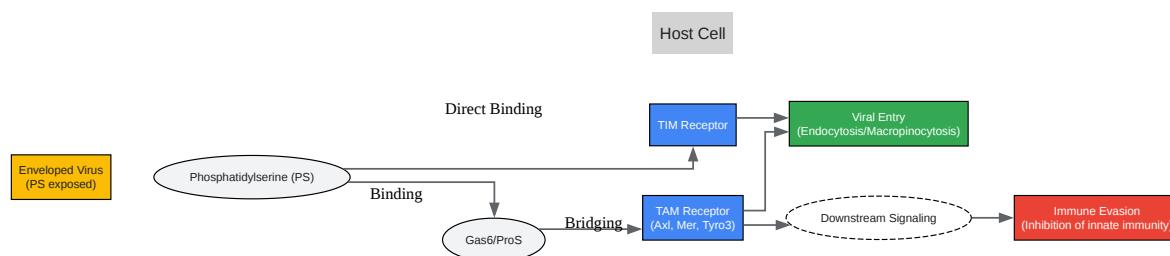
Protocol 2: Visualization of PS on Viral Particles by Fluorescence Microscopy

This protocol allows for the qualitative assessment of PS on the surface of purified virions.

Materials:

- Purified virus preparation
- Poly-L-lysine coated coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS

- 1X Annexin V Binding Buffer
- Fluorochrome-conjugated Annexin V
- Antifade mounting medium
- Fluorescence microscope

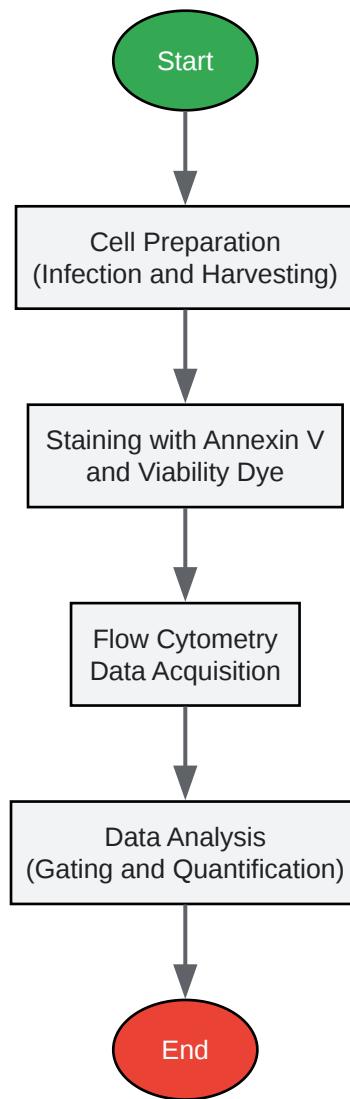

Procedure:

- Virus Immobilization:
 - Place a poly-L-lysine coated coverslip in a well of a multi-well plate.
 - Add the purified virus suspension to the coverslip and incubate for 1 hour at room temperature to allow the virions to adhere.
- Fixation:
 - Gently wash the coverslip twice with PBS.
 - Fix the adhered virions by incubating with 4% PFA for 15 minutes at room temperature.
 - Wash the coverslip three times with PBS.
- Staining:
 - Incubate the coverslip with 1X Annexin V Binding Buffer for 5 minutes.
 - Add fluorochrome-conjugated Annexin V (at the manufacturer's recommended concentration) and incubate for 30 minutes at room temperature in the dark.
- Mounting and Imaging:
 - Gently wash the coverslip three times with 1X Annexin V Binding Buffer.
 - Mount the coverslip onto a microscope slide using antifade mounting medium.
 - Image the sample using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

Apoptotic Mimicry Signaling Pathway

The following diagram illustrates the general signaling pathway of viral entry mediated by apoptotic mimicry through TIM and TAM receptors.



[Click to download full resolution via product page](#)

Caption: Viral entry via apoptotic mimicry.

Experimental Workflow for PS Detection by Flow Cytometry

The following diagram outlines the key steps in the experimental workflow for detecting PS on virus-infected cells using flow cytometry.

[Click to download full resolution via product page](#)

Caption: Flow cytometry workflow for PS detection.

Troubleshooting

Problem	Possible Cause	Solution
High background staining	Inappropriate antibody/probe concentration	Titrate the antibody/probe to determine the optimal concentration.
Insufficient washing	Increase the number and duration of washing steps.	
Cell death due to harsh handling	Handle cells gently during harvesting and staining.	
No or weak signal	Low level of PS exposure	Use a more sensitive detection method or optimize infection conditions to enhance PS exposure.
Reagent degradation	Check the expiration date and storage conditions of the reagents.	
Incorrect instrument settings	Ensure that the correct laser lines and filters are used for the specific fluorochromes.	
False positives with Annexin V	Staining of necrotic cells	Co-stain with a viability dye (e.g., PI, 7-AAD) to distinguish apoptotic from necrotic cells.
Use of EDTA in buffers	Use calcium-containing buffers for Annexin V staining.	

Conclusion

The detection of phosphatidylserine is a powerful tool for elucidating the mechanisms of viral infection and for the development of novel antiviral strategies. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize these techniques in their studies. Careful experimental design, including the use of appropriate controls and optimization of staining conditions, is crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Multifaceted Roles of TAM Receptors during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. medium.com [medium.com]
- 4. Phosphatidylserine receptors: Enhancers of enveloped virus entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ebola Virus Requires Phosphatidylserine Scrambling Activity for Efficient Budding and Optimal Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multifaceted Roles of TAM Receptors during Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]
- 11. Annexin V-PE Kit Protocol [helloworldbio.com]
- 12. Live cell imaging of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody targeting of phosphatidylserine for the detection and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Detecting Phosphatidylserine in Viral Infections: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677711#method-for-detecting-phosphatidylserine-in-studying-viral-infection-mechanisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com